Cas no 82827-09-6 (6-bromo-1,2-dihydroisoquinolin-1-one)

6-bromo-1,2-dihydroisoquinolin-1-one structure
82827-09-6 structure
Productnaam:6-bromo-1,2-dihydroisoquinolin-1-one
CAS-nummer:82827-09-6
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD07374394
CID:706507
PubChem ID:15885182

6-bromo-1,2-dihydroisoquinolin-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Bromoisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,6-bromo-
    • 6-Bromo-2H-isoquinolin-1-one
    • 6-bromo-2H-isoquinoline-1-one
    • 6-BroMoisoquinolin-1-ol
    • 6-Bromoisoquinolin-1-one
    • 6-bromo-1,2-dihydro-1-oxoisoquinoline
    • 6-bromoisoquinolinone
    • 6-bromoisoquinolone
    • 6-bromo-1,2-dihydroisoquinolin-1-one
    • 6-Bromo-1(2H)-isoquinolinone (ACI)
    • AC-28293
    • FS-2806
    • SCHEMBL7588
    • AKOS015834789
    • 82827-09-6
    • 6-bromo-1-hydroxylisoquinoline
    • 6-bromo-1(2H)-Isoquinolinone
    • SY025972
    • Z1741974434
    • AB39354
    • DTXSID80579123
    • GS-4277
    • MFCD07374394
    • EN300-86225
    • 6-Bromo-1-hydroxyisoquinoline
    • J-518329
    • 1(2H)-Isoquinolinone, 6-bromo-
    • s10300
    • AKOS022530718
    • CS-B0782
    • ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • DB-075883
    • MDL: MFCD07374394
    • Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
    • InChI-sleutel: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • LACHT: O=C1C2C(=CC(=CC=2)Br)C=CN1

Berekende eigenschappen

  • Exacte massa: 222.96300
  • Monoisotopische massa: 222.96328g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 227
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 29.1Ų

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: 1.6±0.1 g/cm3
  • Smeltpunt: No data available
  • Kookpunt: 442.6°C at 760 mmHg
  • Vlampunt: 221.5±28.7 °C
  • PSA: 32.86000
  • LogboekP: 2.29060
  • Dampfdruk: 0.0±1.1 mmHg at 25°C

6-bromo-1,2-dihydroisoquinolin-1-one Beveiligingsinformatie

6-bromo-1,2-dihydroisoquinolin-1-one Douanegegevens

  • HS-CODE:2933790090
  • Douanegegevens:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

6-bromo-1,2-dihydroisoquinolin-1-one Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11150-1g
6-Bromoisoquinolin-1-one
82827-09-6 97%
1g
¥170.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11150-25g
6-Bromoisoquinolin-1-one
82827-09-6 97%
25g
¥2319.0 2022-10-09
ChemScence
CS-B0782-5g
6-Bromoisoquinolin-1-one
82827-09-6 99.13%
5g
$102.0 2022-04-26
Chemenu
CM104716-25g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
25g
$396 2021-08-06
eNovation Chemicals LLC
D633649-25g
6-bromoisoquinolin-1(2H)-one
82827-09-6 97%
25g
$690 2023-09-03
Enamine
EN300-397625-0.5g
6-bromoisoquinolin-1-ol
82827-09-6 95%
0.5g
$20.0 2024-05-21
eNovation Chemicals LLC
Y1127297-25g
6-Bromo-2H-isoquinolin-1-one
82827-09-6 95%
25g
$395 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05795-10G
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
10g
¥ 871.00 2023-04-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025972-100g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 >95%
100g
¥4875.00 2024-07-09
Apollo Scientific
OR350043-1g
6-Bromo-2H-isoquinolin-1-one
82827-09-6
1g
£19.00 2025-02-20

6-bromo-1,2-dihydroisoquinolin-1-one Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
2.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referentie
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Carbonyldiiodo[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobal… Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
Referentie
Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones
Rana, Tamanna; et al, ACS Omega, 2023, 8(28), 25262-25271

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
1.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
2.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referentie
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referentie
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referentie
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Cesium acetate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Methanol ;  16 h, rt → 45 °C
Referentie
Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent
Webb, Nicola J.; et al, Organic Letters, 2014, 16(18), 4718-4721

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referentie
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
2.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
2.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
3.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referentie
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Dicarbonyl(η5-cyclopentadienyl)cobalt Solvents: 2,2,2-Trifluoroethanol ;  24 h, rt
Referentie
Cp*Co(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Vinyl Acetate/Vinyl Ketones
Jothi Murugan, Shanmugarajan; et al, Journal of Organic Chemistry, 2023, 88(3), 1578-1589

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
1.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referentie
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referentie
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Productiemethode 12

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referentie
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Silver acetate Catalysts: Potassium bicarbonate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Benzonitrile ;  24 h, 80 °C
Referentie
Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide
Sun, Rui; et al, Organic Letters, 2019, 21(23), 9425-9429

6-bromo-1,2-dihydroisoquinolin-1-one Raw materials

6-bromo-1,2-dihydroisoquinolin-1-one Preparation Products

6-bromo-1,2-dihydroisoquinolin-1-one Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:82827-09-6)6-bromo-1,2-dihydroisoquinolin-1-one
A23410
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):162.0/644.0
atkchemica
(CAS:82827-09-6)6-bromo-1,2-dihydroisoquinolin-1-one
CL8553
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek